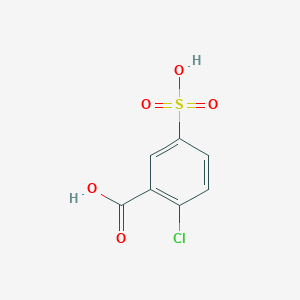
2-Chloro-5-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-sulfobenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₅S. It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfobenzoic acid typically involves the chlorination of 2-chlorobenzoic acid followed by sulfonation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes. These methods are designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-sulfobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions.
Nucleophiles: Such as hydroxide ions for nucleophilic substitution reactions.
Major Products Formed
Sulfonated Derivatives: Formed during sulfonation reactions.
Substituted Benzoic Acids: Formed during nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Chloro-5-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-sulfobenzoic acid involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonic acid group enhances its reactivity, allowing it to participate in various chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but with an iodine atom instead of a sulfonic acid group.
2-Hydroxy-5-sulfobenzoic acid: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-5-sulfobenzoic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H5ClO5S |
|---|---|
Peso molecular |
236.63 g/mol |
Nombre IUPAC |
2-chloro-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Clave InChI |
LSLIPOCUJFXUNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
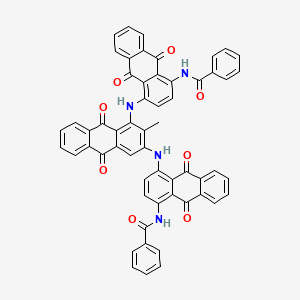
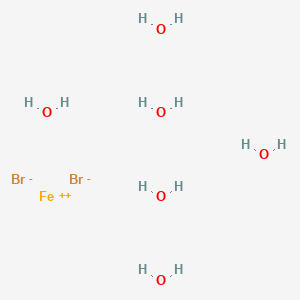
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)
![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
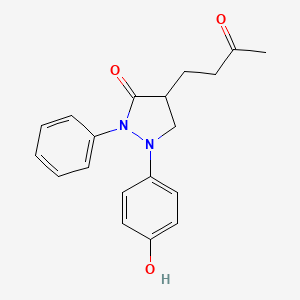
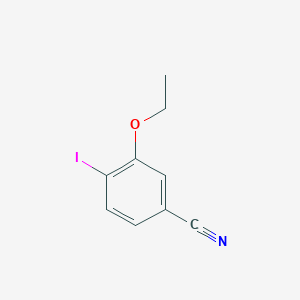
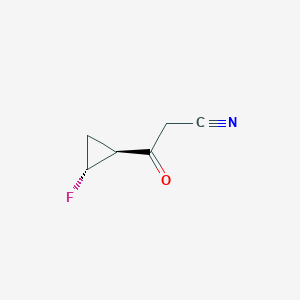
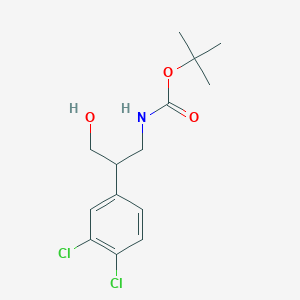

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
